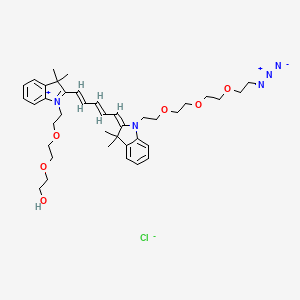

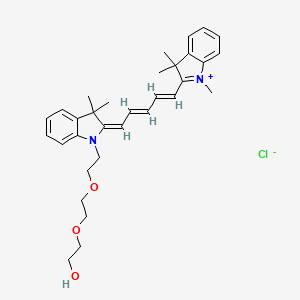

N-methyl-N'-(hydroxy-PEG2)-Cy5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-N'-(hydroxy-PEG2)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a hydroxyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.

Scientific Research Applications

Applications in Nanomaterials

PEGylation and PolyPEGylation of Nanodiamonds N-methyl-N'-(hydroxy-PEG2)-Cy5, as a derivative of polyethylene glycol (PEG), shares similarities with PEG and its derivatives which have been extensively used in the modification of nanomaterials for biomedical applications. PEGylation, the process of attaching PEG chains to another molecule, has been specifically applied to nanodiamonds to enhance their dispersibility in organic media and water, which is crucial for biomedical applications. For instance, nanodiamonds conjugated with PEG exhibited improved dispersibility, and the poly(PEGMA) functionalized nanodiamonds dispersed well in water due to high graft ratios and molecular weight. This implies that similar PEG derivatives could potentially be used to modify nanodiamonds or similar nanomaterials, enhancing their applicability in biomedicine (Zhang et al., 2012).

Biodegradable Polymer Alternatives

Functionalizable Hydrophilic Polycarbonate Poly(ethylene glycol) (PEG), to which N-methyl-N'-(hydroxy-PEG2)-Cy5 is structurally related, is widely used in nanomedicines. However, the drawbacks of PEG have led to the exploration of alternative hydrophilic polymers. Polycarbonates based on bis-MPA derivatives are being considered as degradable alternatives to PEG, offering water solubility, minimal toxicity, and the possibility to introduce functionalities. A specific polycarbonate analogue, PMHPAC, has been developed as a highly water-soluble, low cyto-/immuno-toxic, and readily functionalizable polymer, suggesting that similar PEG derivatives might also be adapted for these applications (Cho et al., 2015).

Enhancing Biocompatibility and Reducing Protein Adsorption

Hydrophilic and Protein-Resistant Coatings Surface modification to impart hydrophilic properties and reduce protein adsorption is crucial in various applications, especially in biomaterials and medical devices. PEG and its derivatives are known for their capacity to reduce protein adsorption, a property that can be applied to make surfaces more biocompatible and resistant to fouling. For instance, the conjugation of PEG on hydrophobic poly(dimethylsiloxane) surfaces created a hydrophilic and anti-fouling surface, significantly reducing the adsorption of proteins. This indicates that similar modifications using PEG derivatives, including N-methyl-N'-(hydroxy-PEG2)-Cy5, could be employed to create hydrophilic, protein-resistant coatings for various biomedical applications (Guo et al., 2007).

properties

Product Name |

N-methyl-N'-(hydroxy-PEG2)-Cy5 |

|---|---|

Molecular Formula |

C32H41ClN2O3 |

Molecular Weight |

537.14 |

IUPAC Name |

2-[2-[2-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride |

InChI |

InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

NEMABWCDKYHROP-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

N-methyl-N'-(hydroxy-PEG2)-Cy5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

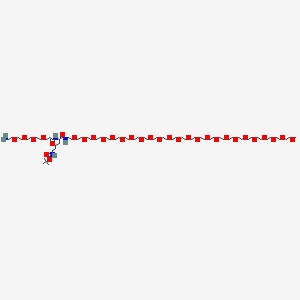

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)